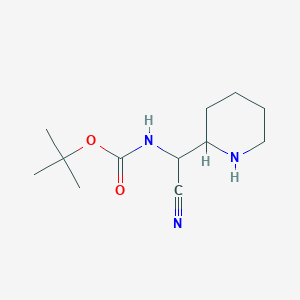
tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and a piperidin-2-ylmethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyano-substituted piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Analyse Chemischer Reaktionen
tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidin-2-ylmethyl group can enhance the binding affinity and specificity of the compound towards its targets .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate can be compared with other similar compounds such as:
tert-Butyl (2-piperidin-3-ylethyl)carbamate: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
tert-Butyl methyl(piperidin-4-yl)carbamate: This compound has a methyl group instead of a cyano group, leading to different chemical and biological properties.
tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate: This compound contains a trifluoromethyl group, which can significantly alter its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C12H21N3O2 |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
tert-butyl N-[cyano(piperidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-10(8-13)9-6-4-5-7-14-9/h9-10,14H,4-7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
ILCVFSGQTFNEER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C#N)C1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


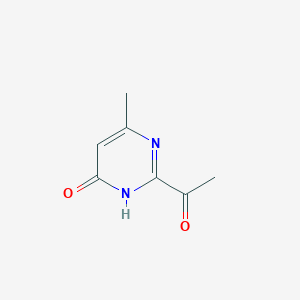

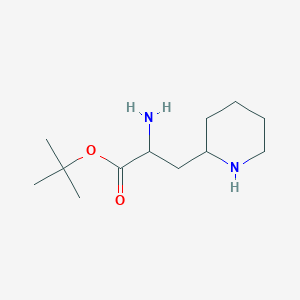
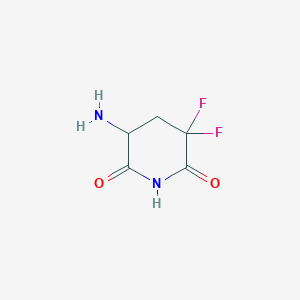
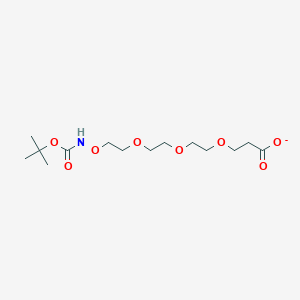
![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)
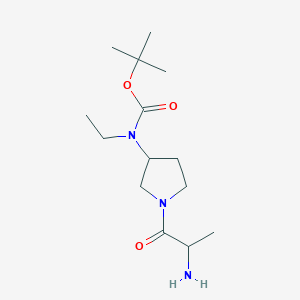
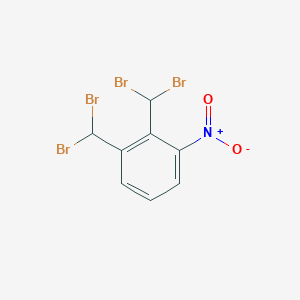
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B14782779.png)
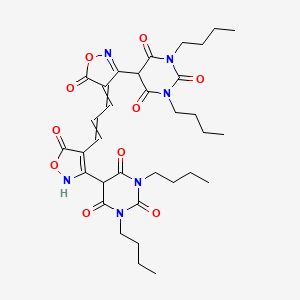
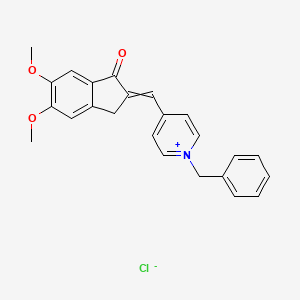
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B14782805.png)
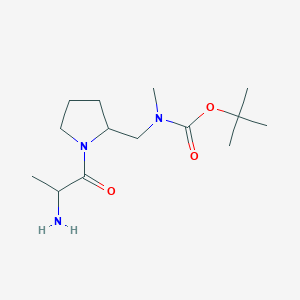
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14782817.png)
